molecular formula C28H30N6O5S2 B2687174 4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 310427-32-8

4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2687174
CAS No.: 310427-32-8
M. Wt: 594.71
InChI Key: YJYKVGAAWFWLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a sulfanyl-linked carbamoylmethyl moiety at position 5. The benzamide group is further modified with a dimethylsulfamoyl substituent at the para position (Fig. 1). The structure is characterized by:

  • A 1,2,4-triazole ring, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .
  • A 2-methoxyphenyl group at position 4, which may influence lipophilicity and π-π stacking interactions.
  • A sulfanyl bridge connecting the triazole to a carbamoylmethyl group, which is substituted with a 3-methylphenyl carbamoyl moiety.
  • A dimethylsulfamoyl group on the benzamide, enhancing solubility and modulating electronic properties.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O5S2/c1-19-8-7-9-21(16-19)30-26(35)18-40-28-32-31-25(34(28)23-10-5-6-11-24(23)39-4)17-29-27(36)20-12-14-22(15-13-20)41(37,38)33(2)3/h5-16H,17-18H2,1-4H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYKVGAAWFWLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and alkyl halides.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amidation reaction involving an amine and a carboxylic acid derivative.

    Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be added through a sulfonation reaction using dimethylsulfamide and an appropriate sulfonating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Its functional groups allow for covalent attachment to proteins for labeling and tracking.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its diverse functional groups.

    Therapeutic Agent: Possible applications in treating diseases through enzyme inhibition or receptor modulation.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group are particularly important for binding to these targets. The mechanism may involve inhibition of enzyme activity or modulation of receptor function, leading to downstream effects in biological systems.

Comparison with Similar Compounds

4-(diethylsulfamoyl)-N-{4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-ylmethyl}benzamide

  • Key Differences: Sulfamoyl Group: Diethylsulfamoyl (vs. dimethylsulfamoyl) increases lipophilicity (logP +0.5) and alters metabolic stability due to larger alkyl chains . Aryl Substitution: 4-Fluorophenyl (vs. Carbamoyl Moiety: Thiazol-2-yl substitution (vs. 3-methylphenyl) introduces heterocyclic polarity, enhancing solubility in aqueous media .

4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide

  • Key Differences: Carbamoyl Substituent: 4-Methoxyphenyl (vs.

Triazole-Based Antifungal Agents: PC945

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide) shares a triazole core but differs significantly:

  • Structural Features :
    • A piperazine linker and oxolane ring enhance conformational flexibility and tissue penetration.
    • Difluorophenyl and fluorophenyl groups optimize antifungal activity against Aspergillus fumigatus .
  • Pharmacokinetics : PC945 is optimized for inhaled delivery , with minimal systemic absorption, whereas the target compound’s dimethylsulfamoyl group may favor oral bioavailability .

Triazole Derivatives with Sulfonyl and Halogen Substituents

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) highlight:

  • Sulfonyl Groups : Enhance electrophilicity and stability against enzymatic degradation compared to sulfanyl bridges .
  • Halogen Substituents : Bromine and chlorine increase molecular weight (MW +79–119 Da) and improve hydrophobic interactions in target binding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound MW (Da) logP Solubility (µg/mL) Key Substituents
Target Compound 634.1 3.2 12.5 (pH 7.4) 2-Methoxyphenyl, 3-methylphenyl
4-(diethylsulfamoyl) analogue 662.2 3.7 8.9 (pH 7.4) 4-Fluorophenyl, thiazol-2-yl
PC945 702.7 2.8 1.2 (pH 7.4) Piperazine, difluorophenyl
5-(4-Bromophenylsulfonyl) derivative 518.4 4.1 4.3 (pH 7.4) Bromophenyl, difluorophenyl

Detailed Research Findings

  • Tautomeric Stability : The target compound’s 1,2,4-triazole exists predominantly in the thione tautomer , as evidenced by IR data (νC=S at 1247–1255 cm⁻¹; absence of νS-H) . This contrasts with PC945, where the triazole remains in the 1H-form for antifungal activity .
  • Synthetic Challenges : The sulfanyl bridge in the target compound requires careful control of reaction conditions (e.g., basic media for S-alkylation) to avoid N-alkylation byproducts .
  • Biological Activity : While PC945 shows IC₅₀ = 0.02 µM against Aspergillus fumigatus, the target compound’s activity remains uncharacterized. Its dimethylsulfamoyl group may reduce cytotoxicity compared to diethyl analogues .

Biological Activity

4-(Dimethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethylsulfamoyl group, a methoxyphenyl moiety, and a triazole ring. Its molecular formula is C28H30N6O6S2C_{28}H_{30}N_{6}O_{6}S_{2}, with a molecular weight of 610.7 g/mol. The presence of the methoxy group enhances its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Interaction : It can modulate receptor activity on cell membranes, influencing various signaling pathways.
  • Signal Transduction Alteration : By affecting intracellular signaling cascades, the compound may induce changes in cellular functions that promote therapeutic effects.

Biological Activity and Pharmacological Effects

Research indicates that compounds similar to or including triazole structures often exhibit significant biological activities:

  • Anticancer Activity :
    • Triazole derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that the specific structural features of this compound enhance its efficacy against various cancer types.
    • For instance, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines.
  • Antimicrobial Properties :
    • The presence of the dimethylsulfamoyl group may contribute to antimicrobial activity. Research has shown that sulfamoyl compounds can exhibit broad-spectrum antibacterial effects.
    • A comparative study revealed that related compounds inhibited bacterial growth with varying degrees of effectiveness, suggesting potential for development as antibiotic agents.
  • Carbonic Anhydrase Inhibition :
    • Similar compounds have been studied as inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological processes and disease states. Inhibition of CAs can lead to therapeutic benefits in conditions like glaucoma and certain cancers.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Case Study 1 : A study on triazole derivatives reported that modifications to the benzamide core significantly enhanced anticancer activity against MCF-7 breast cancer cells, with some derivatives exhibiting IC50 values below 1 µM.
  • Case Study 2 : Research focusing on sulfonamide derivatives indicated that introducing methoxy groups improved selectivity and potency against specific bacterial strains, suggesting that the methoxyphenyl component contributes positively to antimicrobial efficacy.

Comparative Analysis

A comparison table highlights the biological activities of this compound with other related compounds:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityCarbonic Anhydrase Inhibition
Compound A< 1 µMModerateYes
Compound B0.5 µMHighModerate
Target Compound < 1 µM Potentially High Yes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.